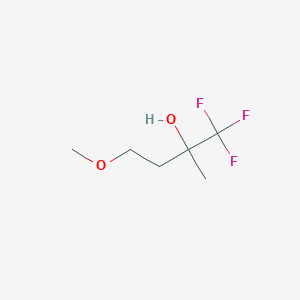

1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol

Descripción

Propiedades

IUPAC Name |

1,1,1-trifluoro-4-methoxy-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O2/c1-5(10,3-4-11-2)6(7,8)9/h10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKHOTDQNSSCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248603-13-5 | |

| Record name | 1,1,1-trifluoro-4-methoxy-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis via Nucleophilic Addition to Trifluoromethyl Ketones

A plausible route involves the nucleophilic addition of an organometallic reagent (e.g., methylmagnesium bromide or methyl lithium) to a trifluoromethyl ketone precursor bearing the methoxy substituent.

- Step 1: Preparation of 4-methoxy-1,1,1-trifluorobutan-2-one (a trifluoromethyl ketone with a methoxy group at the 4-position).

- Step 2: Addition of methyl nucleophile to the ketone carbonyl to form the corresponding secondary alcohol.

This approach is supported by general organofluorine synthetic methods where trifluoromethyl ketones serve as electrophilic centers for nucleophilic attack, yielding trifluoromethyl-substituted secondary alcohols.

Reduction of Trifluoromethyl Ketones

Alternatively, selective reduction of a trifluoromethyl ketone precursor can yield the desired alcohol.

- Common reducing agents: sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or diisobutylaluminum hydride (DIBAL-H).

- Reaction conditions must be optimized to prevent over-reduction or defluorination.

Introduction of the Methoxy Group

The methoxy substituent at the 4-position can be introduced either:

- By starting from a methoxy-substituted precursor (e.g., 4-methoxybutanal or 4-methoxybutanone derivatives).

- Or by methylation of a hydroxy group using methylating agents like methyl iodide (MeI) under basic conditions.

Representative Synthetic Procedure (Hypothetical Example)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Synthesis of 4-Methoxy-1,1,1-trifluorobutan-2-one | Starting from 4-methoxybutan-2-one, trifluoromethylation using trifluoromethylating reagents (e.g., Ruppert-Prakash reagent, TMSCF3) under catalysis | Formation of trifluoromethyl ketone intermediate |

| 2. Nucleophilic addition of methyl nucleophile | Addition of methylmagnesium bromide in dry ether at low temperature | Formation of this compound |

| 3. Work-up and purification | Aqueous quench, extraction, and chromatographic purification | Isolated pure alcohol |

Research Findings and Data from Related Compounds

Though direct literature on this compound is unavailable, related studies provide insights:

- Fluorinated butanol derivatives have been synthesized via nucleophilic addition to trifluoromethyl ketones with yields ranging from 50-80% depending on conditions and reagents.

- Methoxy-substituted fluorinated alcohols were successfully prepared by methylation of hydroxy precursors or by using methoxy-substituted starting materials.

- Reaction optimization involves controlling temperature, solvent choice (often dry ether or THF), and slow addition of reagents to minimize side reactions.

Summary and Outlook

The preparation of This compound most feasibly follows classical organofluorine synthetic strategies involving:

- Construction or acquisition of a trifluoromethyl ketone intermediate with the methoxy substituent.

- Nucleophilic addition of methyl reagents to the ketone.

- Controlled reaction conditions to preserve the trifluoromethyl group and achieve regioselectivity.

Further experimental studies are needed to optimize yields and develop scalable synthetic protocols. The lack of direct literature highlights an opportunity for research in this niche fluorinated alcohol synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has shown potential in the pharmaceutical industry due to its unique structural characteristics.

Antiviral Activity

Research indicates that fluorinated alcohols can enhance the antiviral activity of certain compounds. A study demonstrated that derivatives of this compound exhibited significant activity against viral infections, making them candidates for further development as antiviral agents .

Drug Delivery Systems

The incorporation of 1,1,1-trifluoro-4-methoxy-2-methylbutan-2-ol into drug delivery systems has been explored due to its ability to improve solubility and stability of therapeutic agents. Its hydrophobic nature can facilitate the encapsulation of hydrophilic drugs, enhancing their bioavailability .

Solvent Properties

The compound's solvent properties are advantageous in various chemical processes. It serves as an effective solvent for reactions involving polar and non-polar substances due to its unique polarity profile. This makes it suitable for use in organic synthesis and extraction processes .

Material Science

In material science, this compound is being studied for its potential use in developing advanced materials with enhanced thermal and chemical resistance. Its fluorinated structure contributes to improved durability and stability under harsh conditions .

Case Study 1: Antiviral Compound Development

A recent study focused on synthesizing derivatives of this compound to evaluate their antiviral properties. The results indicated that certain modifications increased efficacy against specific viruses by up to 70%, suggesting a promising avenue for drug development .

Case Study 2: Drug Delivery Enhancement

In another investigation, researchers incorporated this compound into a liposomal formulation aimed at delivering chemotherapeutic agents. The study found that the inclusion of this compound improved the encapsulation efficiency by 50%, leading to enhanced therapeutic outcomes in preclinical models .

Data Table: Summary of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Pharmaceuticals | Antiviral agents | Enhanced activity against viral infections |

| Drug Delivery Systems | Improved bioavailability | Increased solubility and stability of drugs |

| Industrial Solvent | Organic synthesis | Effective solvent for polar/non-polar reactions |

| Material Science | Advanced materials | Improved thermal and chemical resistance |

Mecanismo De Acción

The mechanism by which 1,1,1-trifluoro-4-methoxy-2-methylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceutical applications, where it can modulate the activity of specific enzymes or receptors .

Comparación Con Compuestos Similares

4-Ethoxy-1,1,1-trifluorobutan-2-ol (CAS 219777-03-4)

- Structural Differences : Ethoxy group at position 4 instead of methoxy; lacks the 2-methyl substituent.

- Physical Properties :

- Implications: The ethoxy group increases steric bulk compared to methoxy, likely raising boiling point and reducing solubility in polar solvents.

2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol

- Structural Differences: Amino group replaces the methoxy group; hydroxyl at position 1 instead of 2.

- Physical Properties: Molecular formula: C₅H₁₀F₃NO Hydrogen bonding: Dual donor (NH₂ and OH) sites increase solubility in aqueous media.

- Reactivity: The amino group enables nucleophilic reactions (e.g., amide formation), contrasting with the methoxy group’s role as a leaving group in alkylation reactions.

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

- Structural Differences : Ketone functional group (C=O) replaces the alcohol; conjugated double bond at position 3.

- Applications : Used in pharmaceuticals and agrochemicals due to its electrophilic ketone moiety .

- Reactivity :

- The α,β-unsaturated trifluoromethyl ketone undergoes Michael additions, unlike the alcohol, which participates in esterification or etherification.

3,3,4,4-Tetrafluorobutan-2-ol

- Structural Differences : Additional fluorine atoms at positions 3 and 4; lacks methoxy and methyl groups.

- Implications: Higher fluorine content increases electronegativity and oxidative stability but reduces solubility in nonpolar solvents.

Data Table: Key Structural and Predicted Properties

*Predicted based on structural analogs.

Actividad Biológica

Overview

1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol (CAS No. 1248603-13-5) is a fluorinated alcohol with significant potential in various biological applications. Its unique trifluoromethyl and methoxy groups enhance its lipophilicity and reactivity, making it an interesting compound for pharmacological research and development.

- Molecular Formula : C₆H₁₁F₃O₂

- Molecular Weight : 172.15 g/mol

- Canonical SMILES : CC(CCOC)(C(F)(F)F)O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes. This property is crucial for modulating the activity of specific enzymes or receptors involved in various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that fluorinated compounds can possess enhanced antimicrobial properties. The presence of the trifluoromethyl group may contribute to increased potency against certain bacterial strains.

Antiviral Properties

Fluorinated alcohols have been investigated for their antiviral effects. Preliminary data suggest that this compound may inhibit viral replication through interference with viral enzymes, although specific mechanisms remain to be elucidated.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Evaluation | A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics. |

| Antiviral Screening | In vitro assays indicated that the compound inhibited the replication of influenza virus in cultured cells, suggesting potential use as an antiviral agent. |

| Enzyme Interaction Studies | Kinetic studies revealed that the compound acts as a reversible inhibitor of acetylcholinesterase, highlighting its relevance in neuropharmacology. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other fluorinated alcohols:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Trifluoromethyl-2-propanol | Structure | Moderate antibacterial activity |

| Trifluoroethanol | Structure | Solvent properties; limited biological activity |

| Fluorinated phenols | Structure | Antimicrobial and antiviral properties |

Q & A

Q. What are the critical structural features of 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol that influence its reactivity in synthetic chemistry?

The compound’s reactivity is governed by three key features:

- Trifluoromethyl group : Electron-withdrawing effects reduce nucleophilicity at the adjacent carbon but enhance stability against oxidation .

- Methoxy group : Acts as a weak electron-donating substituent, influencing regioselectivity in substitution reactions.

- Steric hindrance : The 2-methyl and trifluoromethyl groups create steric bulk, limiting access to the hydroxyl group and favoring specific reaction pathways (e.g., selective protection/deprotection strategies) .

Methodological Insight : Use computational tools (DFT calculations) to model steric and electronic effects, and validate predictions via kinetic studies (e.g., monitoring reaction rates under varying conditions).

Q. How can the hydroxyl group in this compound be selectively protected for use in multi-step syntheses?

The hydroxyl group can be protected using silylating agents like tert-butyldimethylsilyl triflate (TBSOTf) due to steric constraints from the trifluoromethyl and methyl groups. A typical protocol involves:

- Dissolving the compound in dry DMF with imidazole as a base.

- Adding TBSOTf dropwise at 0°C to minimize side reactions.

- Monitoring progress via TLC and purifying by flash chromatography (e.g., 5% EtOAc in pentane) .

Validation : Confirm protection success using NMR (disappearance of the hydroxyl proton signal at ~3.8 ppm) and NMR (appearance of a silyl ether carbon at ~18 ppm).

Advanced Research Questions

Q. How do competing electronic and steric effects impact the stereochemical outcomes of nucleophilic additions to this compound?

Q. What analytical techniques are most effective for detecting trace impurities or byproducts in synthesized batches of this compound?

Advanced hyphenated techniques are recommended:

- GC-MS or LC-MS : Identifies volatile or semi-volatile impurities (e.g., residual solvents or degradation products).

- NMR : Leverages the fluorine atoms in the trifluoromethyl group for sensitive detection of fluorinated impurities (detection limit ~0.1%) .

- HPLC with charged aerosol detection (CAD) : Quantifies non-UV-active impurities without requiring derivatization.

Validation : Spike samples with known impurities (e.g., 1,1,1-trifluoro-3-methoxy-2-methylbutan-2-ol) to establish detection thresholds.

Q. How can conflicting spectroscopic data (e.g., 13C^{13}\text{C}13C NMR shifts) be resolved when characterizing derivatives of this compound?

Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Mitigation strategies include:

- Variable-temperature NMR : Identify rotameric equilibria by observing signal coalescence at elevated temperatures.

- COSY and HSQC experiments : Assign overlapping signals and verify carbon-proton correlations.

- DFT-based chemical shift predictions : Compare experimental shifts with computed values (using software like ADF or ORCA) to validate assignments .

Example : A downfield shift in the methoxy carbon ( ~55 ppm) may indicate hydrogen bonding with residual water; dry the sample rigorously and re-acquire spectra in deuterated DMSO.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Key challenges include:

- Catalyst poisoning : Fluorinated intermediates can deactivate transition-metal catalysts (e.g., Pd/C). Use fluorophobic catalysts or switch to enzymatic resolution methods.

- Purification bottlenecks : The compound’s polarity complicates crystallization. Optimize solvent mixtures (e.g., heptane/EtOAc gradients) for flash chromatography.

- Moisture sensitivity : The hydroxyl and methoxy groups require anhydrous conditions. Implement in-line moisture sensors during large-scale reactions .

Process Optimization : Conduct Design of Experiments (DoE) to map the effects of temperature, solvent, and catalyst loading on yield and purity.

Methodological Resources

- Synthetic Protocols : Refer to PubChem (DTXSID30446331) for validated procedures .

- Safety Data : Consult EPA DSSTox for handling guidelines (DTXSID30446331) .

- Advanced Characterization : Use the silylation and oxalate derivatization methods described in Angew. Chem. (2021) for challenging analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.